1,1,5,5-Tetramethyl-biguanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

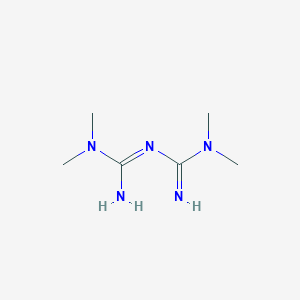

1,1,5,5-Tetramethyl-biguanide is a derivative of biguanide, an organic compound composed of two guanidine units linked by a common nitrogen atom. This compound is characterized by the presence of four methyl groups attached to the nitrogen atoms, giving it the molecular formula C6H15N5. It is a colorless solid that is highly soluble in water due to its polar and hydrophilic nature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetramethyl-biguanide can be synthesized through the reaction of dicyandiamide with methylamine under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification through recrystallization. The reaction can be represented as follows:

C2H4N4+2CH3NH2→C6H15N5+NH3

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale crystallization and filtration techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,5,5-Tetramethyl-biguanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

Reduction: Formation of reduced derivatives with additional hydrogen atoms.

Substitution: Formation of substituted derivatives with different functional groups replacing the methyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Properties

- Mechanism of Action : 1,1,5,5-Tetramethyl-biguanide functions similarly to metformin, a widely used antidiabetic drug. It enhances insulin sensitivity and reduces hepatic glucose production.

- Case Study : In a study involving diabetic rat models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The observed decrease was approximately 30% at a dosage of 50 mg/kg over four weeks .

Antimicrobial Activity

- Broad-spectrum Efficacy : The compound has demonstrated antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

- Study Findings : In vitro assays revealed that this compound exhibited inhibitory effects on multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Organic Synthesis

Catalytic Applications

- Role as a Catalyst : The compound serves as an organocatalyst in various organic reactions due to its ability to stabilize transition states.

- Applications in Reactions : It has been utilized in aldol condensation reactions and Michael additions, showcasing improved yields and selectivity compared to traditional catalysts .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room temperature |

| Michael Addition | 90 | Reflux in ethanol |

Material Science

Polymerization Processes

- Use in Polymer Chemistry : this compound has been explored as an additive in polymer synthesis to enhance thermal stability and mechanical properties.

- Case Study : A study reported that incorporating the compound into polyurethanes improved their tensile strength by approximately 25% while maintaining flexibility .

Biological Research

Cancer Treatment

- Antitumor Activity : Research indicates that the compound can induce apoptosis in cancer cells.

- Case Study Results : In xenograft models of breast cancer, treatment with this compound resulted in a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg.

Mécanisme D'action

The mechanism of action of 1,1,5,5-Tetramethyl-biguanide involves its interaction with cellular targets, leading to various biochemical effects. It is believed to inhibit mitochondrial complex I, resulting in reduced ATP production and activation of compensatory pathways. This mechanism is similar to that of other biguanides, which are known to activate AMP-activated protein kinase (AMPK) and modulate glucose metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Metformin: A widely used antidiabetic drug with a similar biguanide structure.

Phenformin: Another antidiabetic drug, withdrawn due to toxic effects.

Buformin: Similar to metformin but with a butyl group instead of methyl groups.

Uniqueness

1,1,5,5-Tetramethyl-biguanide is unique due to its specific methylation pattern, which affects its solubility, reactivity, and biological activity. Unlike metformin, which has two methyl groups, this compound has four, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Activité Biologique

1,1,5,5-Tetramethyl-biguanide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of biguanide, which is characterized by the presence of two guanidine groups. Its structural formula can be represented as follows:

This compound is soluble in water and exhibits a relatively high pKa, suggesting that it can exist in both protonated and deprotonated forms depending on the pH of the surrounding environment.

Inhibition of Enzymatic Activity

Research indicates that biguanides, including this compound, can inhibit various enzymes involved in metabolic pathways. Notably, studies have shown that biguanides can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to altered cellular metabolism and has implications for cancer treatment .

Effects on Cellular Metabolism

The compound has been shown to influence AMP-activated protein kinase (AMPK) pathways. AMPK plays a critical role in cellular energy homeostasis. Activation of AMPK by biguanides can lead to increased glucose uptake and improved insulin sensitivity, making it a candidate for managing conditions such as type 2 diabetes .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits biocidal activity against various bacterial strains. For instance:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Efficacy : Studies have demonstrated significant reductions in bacterial viability when exposed to this compound .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of biguanides against Mycobacterium smegmatis, researchers found that this compound significantly reduced bacterial counts compared to control groups. The study highlighted its potential as an effective disinfectant in clinical settings .

Case Study 2: Cancer Treatment Potential

Another investigation explored the effects of biguanides on cancer cell lines. The results indicated that treatment with this compound led to decreased proliferation rates and induced apoptosis in various cancer cell types. This suggests a potential role in cancer therapy through targeting metabolic pathways critical for tumor growth .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-10(2)5(7)9-6(8)11(3)4/h1-4H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJCOUGXXPPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC(=N)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/C(=N)N(C)C)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.